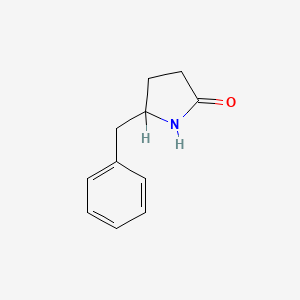

5-Benzylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-06-2 | |

| Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC248018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-benzylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzylpyrrolidin-2-one: Chemical Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzylpyrrolidin-2-one is a chiral γ-lactam that serves as a pivotal structural motif in medicinal chemistry and drug discovery. Its five-membered ring, endowed with a stereocenter at the C5 position, offers a unique three-dimensional scaffold for the development of novel therapeutic agents. The presence of the benzyl group provides a lipophilic handle that can be crucial for interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and synthetic methodologies for this compound, with a focus on its application in the design of biologically active molecules. We will delve into the causality behind synthetic choices and provide insights into the reactivity of this important heterocyclic compound.

Core Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14293-06-2 | [1] |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from related structures. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is anticipated. | Inferred from its chemical structure. |

| XLogP3 | 1.6 | [1] (Computed) |

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a five-membered lactam ring with a benzyl substituent at the 5-position. This position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, the (S) and (R)-enantiomers.

Caption: 2D structure of this compound with the chiral center at C5 indicated by an asterisk.

The stereochemistry of the C5 position is of paramount importance in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[2] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat aromatic systems, a desirable feature for achieving high-affinity binding to protein targets.[3]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic CH₂ protons, the diastereotopic protons on the pyrrolidinone ring, and the N-H proton. The coupling patterns of the ring protons would provide valuable information about their relative stereochemistry.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the lactam at the downfield end (around 175 ppm). Signals for the aromatic carbons, the benzylic carbon, and the sp³ hybridized carbons of the pyrrolidinone ring are also expected in their respective typical regions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-lactam, typically appearing in the range of 1670-1700 cm⁻¹. Other characteristic bands would include the N-H stretch (around 3200-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (175.23). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the lactam ring.

Synthesis of this compound

The synthesis of substituted pyrrolidin-2-ones is a well-explored area of organic chemistry. A modern and versatile approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as benzylamine.[4][5][6]

Synthetic Strategy: Donor-Acceptor Cyclopropane Route

This method relies on the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane by benzylamine, followed by intramolecular cyclization (lactamization) to form the pyrrolidinone ring.[4]

Caption: General workflow for the synthesis of this compound via the donor-acceptor cyclopropane route.

Experimental Protocol (Illustrative)

The following is a representative, step-by-step protocol derived from published methodologies for the synthesis of related compounds.[5]

Step 1: Lewis Acid-Catalyzed Ring Opening and Lactamization

-

To a solution of a suitable 2-substituted-cyclopropane-1,1-dicarboxylate (1.0 eq.) in a dry, aprotic solvent (e.g., dichloroethane) under an inert atmosphere (e.g., argon), add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

-

Add benzylamine (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Dealkoxycarbonylation

-

The crude intermediate from the previous step is then subjected to dealkoxycarbonylation to remove the ester group. This can often be achieved by heating in the presence of a salt in a high-boiling polar aprotic solvent (e.g., NaCl in DMSO/water).

-

The reaction is heated to a high temperature (e.g., 140-160 °C) and monitored by TLC.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid is crucial for activating the donor-acceptor cyclopropane towards nucleophilic attack by the benzylamine. The choice of Lewis acid can influence the reaction rate and selectivity.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the Lewis acid and other reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.

-

Aprotic Solvent: An aprotic solvent is used to avoid protonation of the benzylamine, which would render it non-nucleophilic.

-

Dealkoxycarbonylation: This step is essential to arrive at the target this compound from the cyclopropane precursor which typically contains ester groups.

Reactivity of the Lactam Ring

The γ-lactam ring in this compound is a cyclic amide and exhibits the characteristic reactivity of this functional group. The ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding γ-amino acid. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other N-functionalization reactions. The carbonyl group can be reduced to a methylene group to afford the corresponding 5-benzylpyrrolidine.

The reactivity of the lactam ring is a key consideration in its use as a scaffold in drug design, as its stability under physiological conditions is essential for a viable drug candidate. The four-membered β-lactam ring found in penicillin and cephalosporin antibiotics is significantly more reactive due to ring strain, which is fundamental to their mechanism of action as acylating agents of bacterial enzymes.[7] In contrast, the five-membered γ-lactam ring is considerably more stable.

Applications in Drug Discovery and Development

The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3]

-

Central Nervous System (CNS) Agents: The pyrrolidin-2-one core is famously present in the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[8] Derivatives of 5-aryl-1-benzylpyrrolidones have been explored as antagonists for orexin and calcitonin gene-related peptide (CGRP) type I receptors, which are targets for sleep disorders and migraine, respectively.[6]

-

Enzyme Inhibitors: The rigid, three-dimensional structure of the 5-substituted pyrrolidin-2-one scaffold makes it an attractive starting point for the design of enzyme inhibitors. By appropriately functionalizing the ring and its substituents, it is possible to achieve selective binding to the active site of a target enzyme. For example, related 1,5-diarylpyrrolidin-2-ones have been investigated as inhibitors of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[6]

-

Anticonvulsants: The related pyrrolidine-2,5-dione (succinimide) core is found in several anticonvulsant drugs. Research into N-benzyl substituted pyrrolidine-2,5-diones has identified compounds with potent antiseizure activity.[2]

The benzyl group at the C5 position can play a crucial role in the biological activity of these compounds by engaging in hydrophobic or π-stacking interactions with the target protein. Furthermore, the stereochemistry at this position is often a critical determinant of potency and selectivity.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered to be a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in the synthesis of complex, biologically active molecules. Its chiral nature and the conformational rigidity of the pyrrolidinone ring provide a robust scaffold for the design of potent and selective therapeutic agents. The synthetic routes to this compound are well-established, with modern methods offering efficient and versatile access. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important heterocyclic motif in their research endeavors. Future work in this area will likely focus on the development of novel stereoselective syntheses and the exploration of new biological targets for derivatives of this compound.

References

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 50.

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 16, 2026, from [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved January 16, 2026, from [Link]

-

ChemSynthesis. (n.d.). 5-allyl-1-benzyl-2-pyrrolidinone. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 16, 2026, from [Link]

-

Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved January 16, 2026, from [Link]

-

IntechOpen. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 16, 2026, from [Link]

-

MassBank. (2019). N-Methyl-2-pyrrolidone. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved January 16, 2026, from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C11H13NO | CID 99881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.uran.ua [journals.uran.ua]

An In-depth Technical Guide to the Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione, a valuable chiral building block in drug discovery, starting from the readily available amino acid L-Phenylalanine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a detailed explanation of the underlying chemical principles and experimental rationale. The synthesis involves a three-step sequence: esterification of L-Phenylalanine, N-acylation with methyl malonyl chloride, and a final intramolecular Dieckmann condensation to yield the target tetramic acid derivative. This guide emphasizes stereochemical integrity, practical experimental considerations, and thorough characterization of intermediates and the final product.

Introduction: The Significance of Chiral Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione, or tetramic acid, scaffold is a privileged structural motif found in a wide array of biologically active natural products.[1][2] These compounds exhibit a diverse range of pharmacological properties, including antibiotic, antiviral, antifungal, and cytotoxic activities.[1][2] The stereochemistry at the C5 position is often crucial for their biological function, making the enantioselective synthesis of these scaffolds a key objective in medicinal chemistry and drug discovery.[3][4]

(S)-5-Benzylpyrrolidine-2,4-dione, derived from the natural amino acid L-Phenylalanine, serves as a versatile chiral precursor for the synthesis of more complex molecules, including N-hydroxy-2,5-diketopiperazines and other novel therapeutic agents.[1][2] Its utility lies in the potential for further functionalization at the C3 position, allowing for the generation of diverse libraries of compounds for biological screening.[5][6] This guide presents a robust and well-established synthetic route that ensures high enantiopurity of the final product.

Synthetic Strategy Overview

The overall synthetic strategy to obtain (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine is a three-step process. The key transformation is the intramolecular Dieckmann condensation, which facilitates the formation of the five-membered pyrrolidine-2,4-dione ring.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Benzylpyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

5-Benzylpyrrolidin-2-one is a derivative of the γ-lactam scaffold, a core structure in numerous biologically active compounds.[1][2] Its strategic placement of a benzyl group at the C5 position creates a chiral center, opening avenues for stereoselective synthesis and specific biological interactions. This technical guide provides an in-depth analysis of this compound, intended for researchers and professionals in drug development and organic chemistry. We will explore its fundamental chemical and physical properties, detail robust methods for its synthesis and characterization, discuss its reactivity, and survey its current and potential applications in medicinal chemistry, drawing upon authoritative sources to ensure scientific integrity.

Nomenclature and Structural Identification

Correctly identifying a compound is the foundation of all subsequent research. The systematic name for the molecule of interest is This compound .[3] This nomenclature precisely describes a five-membered lactam (pyrrolidin-2-one) with a benzyl substituent at the 5th position, adjacent to the nitrogen atom.

Key identifiers and structural details are crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 14293-06-2 | PubChem[3] |

| Molecular Formula | C₁₁H₁₃NO | PubChem[3] |

| Molecular Weight | 175.23 g/mol | PubChem[3] |

| Canonical SMILES | C1CC(=O)NC1CC2=CC=CC=C2 | PubChem[3] |

| InChIKey | UJTLWBQZNAXBAQ-UHFFFAOYSA-N | PubChem[3] |

The structure possesses a stereocenter at the C5 position, meaning it can exist as (R)-5-benzylpyrrolidin-2-one or (S)-5-benzylpyrrolidin-2-one. The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different binding affinities and pharmacological effects.[4] Unless specified, "this compound" typically refers to the racemic mixture.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and having a reliable spectroscopic fingerprint are essential for quality control and experimental design.

2.1 Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | ChemicalBook[5] |

| Melting Point | 62.2 - 63.3 °C | ChemicalBook[5] |

| Solubility | Data not widely published, but expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

2.2 Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation. While a specific, complete dataset for this exact compound is not aggregated in a single public source, we can predict the key spectral features based on its constituent functional groups and data from analogous structures like 2-pyrrolidinone.[2][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. Protons on the pyrrolidinone ring (positions 3 and 4) would appear as multiplets in the aliphatic region (~1.8-2.5 ppm). The single proton at the chiral C5 position would likely be a multiplet coupled to adjacent protons. The benzylic CH₂ protons would present a characteristic set of signals, often as two distinct doublets of doublets (diastereotopic protons) due to the adjacent chiral center. The five aromatic protons of the benzyl group would appear in the ~7.2-7.4 ppm region, and the N-H proton would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C spectrum would confirm the carbon skeleton. Key signals include the carbonyl carbon (C2) at a significantly downfield shift (~175 ppm), carbons of the pyrrolidinone ring in the aliphatic region (~20-50 ppm), the chiral C5 carbon, the benzylic CH₂ carbon, and the distinct signals for the aromatic carbons of the benzyl group.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of its functional groups. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretch of the five-membered lactam (amide I band). A broad absorption in the region of 3250 cm⁻¹ is indicative of the N-H stretching vibration. C-H stretching from the aliphatic and aromatic portions would appear just below and above 3000 cm⁻¹, respectively.[3][6]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (175.23 Da). Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrrolidinone ring, providing further structural evidence.

Synthesis and Reactivity

The pyrrolidinone scaffold is a valuable synthetic target. Several strategies exist for its construction, offering flexibility in introducing substituents.

3.1 Synthetic Approaches

A robust and increasingly common method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines like benzylamine.[7][8] This method is advantageous due to its straightforward nature and broad applicability.

The causality behind this choice is the unique reactivity of DA cyclopropanes. They function as 1,4-C,C-dielectrophiles, while the primary amine acts as a 1,1-dinucleophile. The reaction proceeds through a Lewis acid-catalyzed ring-opening to form a γ-amino ester intermediate, which then undergoes in-situ lactamization to yield the desired pyrrolidin-2-one core.[8]

Workflow for Synthesis via DA Cyclopropanes

Caption: Synthesis Workflow via Donor-Acceptor Cyclopropanes.

3.2 Key Experimental Protocol: Synthesis from a DA Cyclopropane

This protocol is a representative example based on methodologies described in the literature.[7][8]

-

Reaction Setup: To a solution of a suitable donor-acceptor cyclopropane (1.0 eq) in a dry, inert solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), add the primary amine (e.g., benzylamine, 1.2 eq).

-

Catalysis: Introduce a Lewis acid catalyst, such as Y(OTf)₃ (5-10 mol%), to the mixture. The choice of a Lewis acid is critical to facilitate the electrophilic opening of the cyclopropane ring.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the formation of a γ-amino ester intermediate.

-

Lactamization: Upon consumption of the starting material, promote lactamization by heating the reaction mixture under reflux, often with the addition of a catalytic amount of acetic acid to facilitate the cyclization and elimination of an alcohol.

-

Workup & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to expected values.

Applications in Medicinal Chemistry and Drug Development

The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] Its derivatives are of significant interest due to their diverse biological activities.

4.1 Nootropic and CNS Activity The 2-pyrrolidinone structure is the core of the "racetam" family of nootropic drugs, which are investigated for cognitive enhancement and treating neurological conditions.[9][10] Compounds like Piracetam are thought to modulate central neurotransmitters, including acetylcholine and glutamate.[11] While this compound itself is not a marketed nootropic, its structural similarity makes it a valuable intermediate for synthesizing more complex analogues with potential CNS activity. For instance, nebracetam, an analogue with an aminomethyl group at C4 and a benzyl group at N1, has been studied for its ability to improve memory in patients with dementia.[9]

4.2 Antimicrobial Activity Natural products containing the pyrrolidinone scaffold have demonstrated antimicrobial properties.[1] A derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, isolated from marine Streptomyces, showed potent inhibitory activity against the opportunistic fungal pathogen Aspergillus niger and moderate activity against bacteria like Escherichia coli.[12] This suggests that the this compound framework is a promising starting point for the development of novel antifungal and antibacterial agents. The benzyl group can be systematically modified to optimize potency and spectrum of activity.

4.3 Enzyme Inhibition and Other Therapeutic Targets The broader class of 1,5-substituted pyrrolidin-2-ones has been explored for a variety of therapeutic targets.[8] Derivatives have been identified as potential inhibitors of:

-

Histone Deacetylases (HDACs): Implicated in cancer and inflammatory diseases.

-

Cannabinoid Receptor 1 (CB1): A target for metabolic disorders and pain.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle and a target in oncology.[8]

The this compound structure serves as a key building block for creating libraries of compounds to screen against these and other important pharmacological targets.

Logical Relationship of the Pyrrolidinone Core to Biological Activity

Caption: Relationship between the core scaffold and its applications.

Safety and Toxicological Profile

Based on the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance and must be handled with appropriate precautions.

5.1 GHS Hazard Identification

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

5.2 Handling and Storage Recommendations

Given its irritant properties, standard laboratory safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

To the best of our knowledge, a comprehensive toxicological profile has not been thoroughly investigated.[13] Therefore, the compound should be treated as potentially harmful, and exposure should be minimized.

Conclusion

This compound is more than a simple chemical entity; it is a versatile platform for chemical innovation, particularly in the realm of drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the pyrrolidinone scaffold, makes it a compound of high interest. From potential applications in combating microbial resistance to developing novel treatments for central nervous system disorders, the opportunities for further research are vast. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a solid starting point for scientists aiming to harness the capabilities of this valuable molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zulkifli, M., Pungot, N. H., Abdullah, N., Ash'ari, N. A. N., & Shaameri, Z. (2022). Review on Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione Derivatives with Substitution at C-3 Position by Employing Functional Groups Interconversion. Mini-Reviews in Organic Chemistry, 19(6), 681-685. Retrieved from [Link]

-

Sivakumar, R., et al. (2011). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. Revista Iberoamericana de Micología, 28(3), 133-138. Retrieved from [Link]

-

ResearchGate. (2025). An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. Retrieved from [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 25-34. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-allyl-1-benzyl-2-pyrrolidinone. Retrieved from [Link]

-

Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Retrieved from [Link]

-

Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-benzyl-2,4-pyrrolidinedione. Retrieved from [Link]

-

LookChem. (n.d.). 1-benzylpyrrolidine-2,5-dione. Retrieved from [Link]

-

Flores, A. F. C., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. IUCrData, 70(6), o629. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

ChemBK. (2024). N-Benzyl-2-pyrrolidone. Retrieved from [Link]

-

Słoczyńska, K., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Słoczyńska-Waszkielewicz/59f1f0a10850259b56f8749a37c385b037307062]([Link]

-

Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1480-1490. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. 23(4), 5-12. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. Retrieved from [Link]

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. This compound | C11H13NO | CID 99881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-benzyl-2-pyrrolidinone CAS#: 14293-06-2 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.uran.ua [journals.uran.ua]

- 10. researchgate.net [researchgate.net]

- 11. (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. fishersci.com [fishersci.com]

The Cornerstone of Innovation: A Technical Guide to 5-Benzylpyrrolidin-2-one

This guide serves as a definitive resource for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive exploration of 5-Benzylpyrrolidin-2-one. We will delve into its fundamental physicochemical properties, dissect established synthetic routes with an emphasis on the underlying chemical logic, and illuminate its critical role as a versatile scaffold in modern pharmacology. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Core Molecular Profile

This compound is a lactam derivative featuring a five-membered pyrrolidinone ring substituted with a benzyl group at the 5-position. This seemingly simple architecture is a gateway to significant molecular complexity and biological activity.

The core identity of this compound is defined by its molecular formula, C₁₁H₁₃NO , and a molecular weight of 175.23 g/mol .[1][2] Its unique structure is unambiguously identified by the CAS number 14293-06-2 and the IUPAC name This compound .[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its synthesis, purification, and characterization. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| CAS Number | 14293-06-2 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 62.2-63.3 °C | |

| Flash Point | 113 °C (closed cup) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in water. | [3] |

Spectroscopic Signature:

-

Infrared (IR) Spectroscopy: The presence of the lactam functional group is characterized by a strong carbonyl (C=O) stretching vibration. The molecule also exhibits characteristic peaks for C-H bonds in the aromatic and aliphatic regions.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group, the diastereotopic protons of the benzyl CH₂, the proton at the chiral center (C5), and the protons of the pyrrolidinone ring. ¹³C NMR spectroscopy provides definitive evidence of the carbon skeleton.

Synthesis Methodologies: A Logic-Driven Approach

The synthesis of this compound and its derivatives is a subject of considerable interest, driven by the quest for efficient and stereoselective methods. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Synthesis from Donor-Acceptor Cyclopropanes

A robust and elegant method involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as benzylamine.[4][5] This pathway leverages the unique reactivity of DA cyclopropanes as 1,4-C,C-dielectrophiles.[4][5]

Workflow: One-Pot Synthesis from DA Cyclopropanes

Caption: One-pot synthesis of 1,5-substituted pyrrolidin-2-ones.

Experimental Protocol: General Procedure [4][6]

-

Reaction Setup: To a solution of the donor-acceptor cyclopropane (1 equivalent) in a suitable solvent (e.g., dichloroethane), add the primary amine (1-1.2 equivalents) and a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O).

-

Ring Opening: The mixture is heated under reflux. The Lewis acid catalyzes the nucleophilic attack of the amine on the cyclopropane ring, leading to the formation of a γ-amino ester intermediate.

-

Lactamization & Decarboxylation: The reaction is then subjected to conditions that promote intramolecular cyclization (lactamization) followed by the removal of the ester group (dealkoxycarbonylation), often facilitated by the addition of a base or further heating.

-

Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified using column chromatography to yield the desired 5-substituted pyrrolidin-2-one.

Causality and Trustworthiness: This one-pot protocol is highly efficient as it minimizes intermediate isolation steps, reducing material loss and saving time. The self-validating nature of the process lies in the specific reactivity of the DA cyclopropane, which, under Lewis acid catalysis, is predisposed to the ring-opening/lactamization cascade, making it a reliable and reproducible method.[4][5]

Chiral Synthesis from Pyroglutaminol

For applications requiring specific stereochemistry, starting from a chiral precursor is essential. N-benzyl-5(S)-pyroglutaminol, derived from the inexpensive chiral synthon L-glutamic acid, is an excellent starting material.

Workflow: Mitsunobu Reaction Approach

Caption: Stereospecific synthesis via Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction [7]

-

Activation: N-Benzyl-5(S)-pyroglutaminol (1 eq) is dissolved in an anhydrous solvent like THF. Diethyl azodicarboxylate (DEAD) (1.4 eq) and triphenylphosphine (PPh₃) (1.4 eq) are added, and the mixture is stirred at room temperature to form the active phosphonium salt intermediate.

-

Nucleophilic Attack: A solution of the desired nucleophile (e.g., a substituted pyrazole, 1.2 eq) in THF is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours, monitored by TLC. The nucleophile displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C5 position.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the enantiomerically pure 5-substituted product.

Expertise in Action: The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with stereochemical inversion. Its choice here demonstrates a sophisticated approach to chiral synthesis. The protocol's trustworthiness is ensured by the well-established and highly predictable nature of the Sₙ2 displacement on the activated alcohol.

The Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine-2-one ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] The 5-benzyl substitution provides a crucial structural motif that can be tailored for specific biological targets.

A Versatile Pharmacophore

The this compound core offers several advantages for drug design:

-

Structural Rigidity and 3D Shape: The five-membered ring provides a constrained conformation, which can lead to higher binding affinity and selectivity for a target protein.[8]

-

Chiral Center: The C5 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical as different stereoisomers can have vastly different biological activities and safety profiles.[8]

-

Vectors for Diversification: The aromatic ring of the benzyl group and the nitrogen atom of the lactam can be readily functionalized, enabling the exploration of structure-activity relationships (SAR).

Therapeutic Applications

The 5-aryl-1-benzylpyrrolidin-2-one framework is a key component in compounds targeting a range of diseases:[5]

-

Central Nervous System (CNS) Disorders: This scaffold is found in molecules designed as nootropic agents, which aim to enhance cognitive function.[10] For instance, Nebracetam, a nootropic drug candidate, features a modified 1-benzylpyrrolidin-2-one structure.[10] The scaffold has also been explored in the design of potential anti-Alzheimer's agents, drawing inspiration from the structure of drugs like donepezil.

-

Receptor Antagonism: Derivatives have shown potent antagonist activity at various receptors, including cannabinoid receptor 1 (CB1) and dual orexin receptors, which are targets for metabolic disorders and sleep disorders, respectively.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification: [1][2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE): [1]

-

Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]

-

Wear appropriate PPE, including impervious gloves, safety goggles or a face shield, and a lab coat.[1]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1]

Storage: [1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

ResearchGate. (2025, August 10). An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Perekhoda, L., et al. (n.d.). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-allyl-1-benzyl-2-pyrrolidinone - C14H17NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

ResearchGate. (2022, December 2). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2020, December 1). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (2022, March 11). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Benzyl-2-pyrrolidinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Benzyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. This compound | C11H13NO | CID 99881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.uran.ua [journals.uran.ua]

Spectroscopic Data of 5-Benzylpyrrolidin-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzylpyrrolidin-2-one (C₁₁H₁₃NO), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectral databases and peer-reviewed literature to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

This compound, also known as 5-(phenylmethyl)-2-pyrrolidinone, possesses a chiral center at the C5 position of the pyrrolidinone ring. The molecule's structure, consisting of a five-membered lactam ring attached to a benzyl group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: ~220 ppm

-

¹H NMR Spectral Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (N-H) | 6.0 - 7.5 | broad singlet | 1H |

| H (Aromatic) | 7.20 - 7.40 | multiplet | 5H |

| H5 | 3.80 - 4.00 | multiplet | 1H |

| H (Benzyl CH₂) | 2.80 - 3.10 | multiplet | 2H |

| H3, H4 | 1.80 - 2.50 | multiplet | 4H |

Interpretation:

-

The broad singlet for the N-H proton is characteristic of amides and its chemical shift can be highly dependent on concentration and solvent.

-

The aromatic protons of the benzyl group typically appear as a complex multiplet in the 7.2-7.4 ppm region.

-

The proton at the chiral center (H5) is expected to be a multiplet due to coupling with the adjacent methylene protons of the ring and the benzylic protons.

-

The diastereotopic benzylic protons may appear as a complex multiplet, potentially an AB quartet, due to the adjacent chiral center.

-

The pyrrolidinone ring protons (H3 and H4) will present as overlapping multiplets in the aliphatic region.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for (5R)-5-(phenylmethyl)-pyrrolidin-2-one, an enantiomer of the target compound, has been reported in CDCl₃.[1] The chemical shifts are expected to be identical for the S-enantiomer and the racemate.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C2) | ~177 |

| C (Aromatic, Quaternary) | ~138 |

| CH (Aromatic) | ~129, ~128, ~126 |

| C5 | ~57 |

| CH₂ (Benzyl) | ~45 |

| C3 | ~31 |

| C4 | ~22 |

Interpretation:

-

The carbonyl carbon (C2) of the lactam is the most deshielded, appearing around 177 ppm.

-

The aromatic carbons of the benzyl group resonate in the 126-138 ppm range.

-

The chiral carbon (C5) is found at approximately 57 ppm.

-

The benzylic methylene carbon and the two methylene carbons of the pyrrolidinone ring appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the amide and aromatic functionalities.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200 (broad) | N-H stretch | Amide |

| 3080-3030 | C-H stretch (sp²) | Aromatic |

| 2950-2850 | C-H stretch (sp³) | Aliphatic |

| ~1680 (strong) | C=O stretch (Amide I) | Lactam |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1420 | CH₂ scissoring | Aliphatic |

| ~740, ~700 | C-H out-of-plane bend | Monosubstituted Benzene |

Interpretation:

-

A strong, broad absorption around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide in the lactam ring.

-

The most prominent peak in the spectrum is the C=O stretching (Amide I band) of the five-membered lactam, which typically appears at a high frequency (~1680 cm⁻¹) due to ring strain.

-

The presence of the benzyl group is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

The strong absorptions around 740 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Sample Introduction:

-

EI: Direct insertion probe or via Gas Chromatography (GC).

-

ESI: Infusion or via Liquid Chromatography (LC).

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound (Molecular Weight: 175.23 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 175 under EI conditions. The fragmentation pattern is dictated by the stability of the resulting fragments.

Proposed Fragmentation Pathway:

Sources

Chiral Synthesis of 5-Benzylpyrrolidin-2-one: An In-depth Technical Guide

Introduction: The Significance of Chiral 5-Benzylpyrrolidin-2-one in Drug Discovery

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The stereochemistry at the C5 position is often crucial for pharmacological activity, making the enantioselective synthesis of 5-substituted pyrrolidin-2-ones a critical endeavor for the development of novel therapeutics. This compound, in its enantiomerically pure forms, serves as a key chiral building block for a range of drug candidates, including anticonvulsants, nootropics, and anti-inflammatory agents. The challenge lies in the efficient and highly selective construction of the stereogenic center at the C5 position. This guide provides a detailed technical overview of robust and scalable methodologies for the chiral synthesis of this compound, with a focus on asymmetric hydrogenation and diastereoselective alkylation strategies.

Strategic Approaches to Chirality: A Tale of Two Methodologies

The asymmetric synthesis of this compound can be broadly categorized into two primary strategies: the direct enantioselective construction of the chiral center from a prochiral precursor, and the diastereoselective functionalization of a chiral starting material. Each approach offers distinct advantages and is suited to different research and development contexts.

1. Asymmetric Catalytic Hydrogenation: A Direct and Atom-Economical Route

Asymmetric hydrogenation represents a powerful and elegant method for the direct installation of a stereocenter.[1] This approach typically involves the hydrogenation of an unsaturated precursor, 5-benzylidene-2-pyrrolidinone, in the presence of a chiral transition metal catalyst. Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy in this transformation.[1]

The Causality Behind the Catalyst: Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation

The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides and related substrates is governed by the formation of a chiral catalyst-substrate complex.[2][3] The chiral ligand, typically a bidentate phosphine, creates a chiral environment around the rhodium center, dictating the facial selectivity of hydrogen addition to the double bond. The generally accepted mechanism involves the coordination of the olefin to the rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination to yield the saturated product and regenerate the catalyst.

Figure 1: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.

Field-Proven Protocol: Asymmetric Hydrogenation of 5-Benzylidene-2-pyrrolidinone

This protocol is a representative procedure based on established methodologies for the asymmetric hydrogenation of similar substrates.[4][5]

Step 1: Catalyst Preparation In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 1.1 mol%) in a degassed solvent such as methanol or THF is stirred for 30 minutes to form the active catalyst.

Step 2: Hydrogenation The substrate, 5-benzylidene-2-pyrrolidinone (1.0 equiv), is dissolved in the same degassed solvent and added to the catalyst solution in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 bar).

Step 3: Reaction Monitoring and Work-up The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) and monitored by TLC or GC/MS for the disappearance of the starting material. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

Step 4: Purification The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

2. Diastereoselective Alkylation of Pyroglutamic Acid: A Chiral Pool Approach

The use of naturally occurring chiral molecules, or the "chiral pool," provides a robust and often cost-effective strategy for asymmetric synthesis. (S)-Pyroglutamic acid, a derivative of glutamic acid, is an excellent chiral starting material for the synthesis of (S)-5-benzylpyrrolidin-2-one.[6] The inherent stereochemistry of pyroglutamic acid is leveraged to direct the diastereoselective introduction of the benzyl group.

Controlling Stereochemistry: The Logic of Diastereoselective Alkylation

This strategy relies on the formation of a chiral enolate from a protected pyroglutamic acid derivative. The pre-existing stereocenter at C5 influences the approach of the electrophile (benzyl bromide), leading to the preferential formation of one diastereomer. The choice of protecting groups for the nitrogen and the carboxylic acid, as well as the reaction conditions for enolate formation, are critical for achieving high diastereoselectivity.

Figure 2: Workflow for diastereoselective synthesis from pyroglutamic acid.

Field-Proven Protocol: Synthesis of (S)-5-Benzylpyrrolidin-2-one from (S)-Pyroglutamic Acid

This protocol is a composite procedure based on established methods for the modification of pyroglutamic acid.[7][8]

Step 1: Protection of (S)-Pyroglutamic Acid (S)-Pyroglutamic acid is first converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of acid (e.g., H2SO4). The resulting ester is then N-protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base like DMAP.

Step 2: Diastereoselective Benzylation The N-protected pyroglutamate ester is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the chiral enolate. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm slowly to room temperature.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to isolate the desired diastereomer.

Step 4: Deprotection The protecting groups are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for the ester and TFA for the Boc group) to yield (S)-5-benzylpyrrolidin-2-one.

Comparative Analysis of Synthetic Strategies

| Feature | Asymmetric Hydrogenation | Diastereoselective Alkylation |

| Starting Material | Prochiral 5-benzylidene-2-pyrrolidinone | (S)-Pyroglutamic acid (chiral pool) |

| Key Transformation | Enantioselective C=C bond reduction | Diastereoselective C-C bond formation |

| Stereocontrol | Chiral catalyst | Substrate-controlled |

| Atom Economy | High (addition of H2) | Moderate (involves protecting groups) |

| Scalability | Generally good for catalytic processes | Can be high, but may require cryogenic conditions |

| Typical Yields | High (>90%) | Good to High (60-90%) |

| Typical ee/de | High enantiomeric excess (>95% ee) | High diastereomeric excess (>90% de) |

Alternative Approaches: The Rise of Biocatalysis

In addition to traditional chemical methods, biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[9] For this compound, enzymatic kinetic resolution of the racemic mixture is a viable strategy.[10]

Enzymatic Kinetic Resolution

In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase, that selectively acylates or hydrolyzes one enantiomer, leaving the other enantiomer unreacted and thus enriched. This method can provide access to both enantiomers of the target molecule.

Conclusion: A Versatile Toolbox for Chiral Synthesis

The chiral synthesis of this compound is a well-established field with a variety of robust and scalable methodologies. The choice of synthetic route ultimately depends on the specific requirements of the project, including cost, scale, and desired enantiopurity. Asymmetric hydrogenation offers a direct and atom-economical approach, while diastereoselective alkylation from the chiral pool provides a reliable and often cost-effective alternative. The emergence of biocatalytic methods further expands the synthetic toolbox, offering environmentally benign and highly selective transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of key chiral building blocks like this compound will remain a priority in the field of drug discovery and development.

References

-

Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. RWTH Publications. Available at: [Link]

-

Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. Available at: [Link]

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.

-

RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]

- Process for the preparation of pyridoxine 5-oxo-2-pyrrolidone carboxylate. Google Patents.

-

Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. The Royal Society of Chemistry. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available at: [Link]

-

2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX Digital Repository. Available at: [Link]

-

Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. PubMed. Available at: [Link]

-

Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. Available at: [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Available at: [Link]

-

Enantioselective Synthesis of γ-Lactams by Lewis Base Catalyzed Sulfenoamidation of Alkenes. PubMed. Available at: [Link]

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Directory of Open Access Journals. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. PMC. Available at: [Link]

-

Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PMC. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

-

Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. PMC. Available at: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Available at: [Link]

-

Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

Sources

- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. WO1994019324A1 - Process for the preparation of pyridoxine 5-oxo-2-pyrrolidone carboxylate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to 5-Benzylpyrrolidin-2-one: A Versatile Molecular Scaffold in Modern Chemistry

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidinone ring is a foundational structure in medicinal chemistry, prized for its unique three-dimensional shape and stereochemical possibilities.[1][2][3] Among its many derivatives, 5-benzylpyrrolidin-2-one stands out as a particularly versatile and powerful molecular scaffold. The strategic placement of a benzyl group at the C5 position introduces both aromaticity and a critical chiral center, providing a rich platform for designing novel therapeutic agents and functional materials. This guide offers an in-depth analysis of the synthesis, functionalization, and application of this high-value chemical entity.

Core Attributes: Why this compound?

The utility of the this compound scaffold stems from a combination of inherent structural and chemical properties:

-

Stereochemical Complexity: The C5 position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical in drug development, as different stereoisomers can exhibit vastly different biological activities and safety profiles.[2]

-

Structural Rigidity and Flexibility: The pyrrolidinone ring is not planar, adopting a "pseudorotation" conformation that allows it to explore three-dimensional space effectively.[1][2][3] This non-planarity, combined with the rotatable benzyl group, enables derivatives to conform to the complex topologies of biological targets like enzyme active sites and protein receptors.

-

Multiple Points for Diversification: The scaffold presents three primary sites for chemical modification: the nitrogen atom of the lactam, the carbonyl group, and the aromatic benzyl ring. This allows for the systematic generation of large compound libraries to explore structure-activity relationships (SAR).

-

Proven Pharmacological Relevance: Pyrrolidinone-based structures are found in numerous FDA-approved drugs and biologically active compounds, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[1][4] Derivatives have shown a wide range of activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Synthesis of the Core Scaffold

The enantioselective synthesis of this compound is crucial for its application in drug discovery. The most common and reliable methods utilize chiral starting materials from the natural "chiral pool."

Synthesis from L-Glutamic Acid

A robust and widely used method starts with L-glutamic acid, a readily available and inexpensive amino acid. This approach ensures the stereochemistry at the C5 position is pre-defined.

Workflow: L-Glutamic Acid to (S)-5-Benzylpyrrolidin-2-one

Caption: Chiral pool synthesis of (S)-5-benzylpyrrolidin-2-one.

Causality Behind Experimental Choices:

-

Thermal Cyclization: Heating L-glutamic acid efficiently produces pyroglutamic acid, a stable five-membered lactam, by intramolecular dehydration. This step establishes the core pyrrolidinone ring.

-

Friedel-Crafts Acylation: This classic C-C bond-forming reaction is the most direct way to introduce the benzoyl group. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to activate the acyl chloride and facilitate electrophilic attack on the benzene ring.

-

Ketone Reduction: The choice of reduction method is critical. The Clemmensen reduction (amalgamated zinc and HCl) is effective for aryl ketones but uses harsh acidic conditions. The Wolff-Kishner reduction (hydrazine and a strong base) offers an alternative under basic conditions, which can be advantageous if other acid-sensitive functional groups are present. The goal is the complete reduction of the carbonyl to a methylene (-CH₂-) group.

Alternative Synthetic Routes

Other methods, such as those starting from L-phenylalanine, can also be employed. For instance, the Lacey-Dieckmann cyclization of precursors derived from L-phenylalanine methyl ester provides a route to the corresponding 5-benzylpyrrolidine-2,4-dione, which can be further modified.[6][7]

A Scaffold for Diversification: Key Functionalization Strategies

The true power of this compound lies in its capacity for derivatization.

Caption: Primary sites for diversification on the scaffold.

N-Functionalization

The lactam nitrogen is the most common site for modification.

-

N-Alkylation: Deprotonation with a moderate base (e.g., NaH) followed by reaction with an alkyl halide (R-X) is a straightforward method to install a variety of alkyl or substituted benzyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

-

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of diverse aryl and heteroaryl substituents.

Benzyl Ring Substitution

The aromatic ring is amenable to electrophilic aromatic substitution.

-

Nitration/Reduction: Nitration (HNO₃/H₂SO₄) followed by reduction (e.g., SnCl₂/HCl or catalytic hydrogenation) provides an amino group, which is a versatile handle for further derivatization into amides, sulfonamides, or for use in coupling reactions.

-

Halogenation: Introduction of bromine or chlorine provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex biaryl or alkynyl structures.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been explored for a range of therapeutic targets.

Anticonvulsant Agents

The pyrrolidinone core is famously present in the racetam class of drugs. Research into derivatives of this compound has identified compounds with potent anticonvulsant activity. The SAR often indicates that the size and electronics of substituents on both the nitrogen and the benzyl ring significantly influence efficacy.[1]

Nootropic Agents